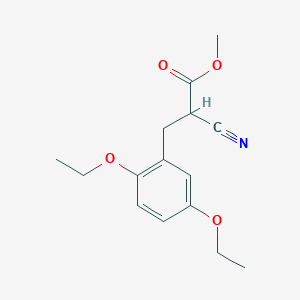![molecular formula C18H21ClO3 B4978208 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene is a chemical compound that belongs to the family of organic compounds known as phenol ethers. It is commonly referred to as "Bisoprolol" and is a beta-blocker medication used to treat high blood pressure, heart failure, and angina.
Mecanismo De Acción
Bisoprolol works by blocking the action of beta-adrenergic receptors, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, Bisoprolol reduces heart rate and blood pressure, which can help to prevent heart failure and other cardiovascular complications.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It reduces heart rate and blood pressure, which can help to prevent heart failure and other cardiovascular complications. Bisoprolol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bisoprolol has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying cardiovascular diseases. However, Bisoprolol also has some limitations. It can be difficult to work with due to its low solubility in water, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are a number of future directions for research on Bisoprolol. One area of interest is its potential anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis. Another area of interest is the development of new formulations of Bisoprolol that are more soluble in water, making it easier to work with in lab experiments. Finally, there is a need for further research on the long-term effects of Bisoprolol on cardiovascular health.
Métodos De Síntesis
Bisoprolol is synthesized through a multistep process that involves the reaction of 2,3-dimethylphenol with epichlorohydrin in the presence of a base to form 2,3-dimethyl-4-chloromethylphenol. The resulting compound is then reacted with 2-(2-ethoxyphenoxy)ethylamine in the presence of a base to form Bisoprolol.
Aplicaciones Científicas De Investigación
Bisoprolol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce the incidence of heart failure, myocardial infarction, and stroke. Bisoprolol has also been studied for its potential anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-4-20-17-7-5-6-8-18(17)22-12-11-21-16-10-9-15(19)13(2)14(16)3/h5-10H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNDPSZJYFPNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{2-hydroxy-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4978127.png)


![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4978154.png)
![5-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978157.png)
![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)



![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)